Vinyl hydrogen adipate

Description

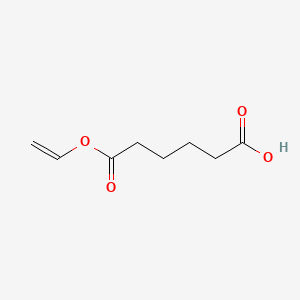

Structure

3D Structure

Properties

IUPAC Name |

6-ethenoxy-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2H,1,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQREXSTQVWUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200398 | |

| Record name | Vinyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-38-0 | |

| Record name | 1-Ethenyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5238-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl hydrogen adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Investigations

Conventional Esterification Routes

Direct esterification methods for synthesizing vinyl esters often involve the reaction of a carboxylic acid with acetylene (B1199291). However, controlling the reaction to selectively produce the monoester of a dicarboxylic acid like adipic acid presents a significant challenge due to the tendency to form the diester.

The direct vinylation of adipic acid to form vinyl hydrogen adipate (B1204190) is a theoretically straightforward but practically complex process. The primary challenge lies in achieving high selectivity for the mono-vinylated product over the di-vinylated counterpart, divinyl adipate.

The direct addition of acetylene to carboxylic acids to form vinyl esters is typically catalyzed by transition metal complexes. While specific examples focusing solely on the selective synthesis of vinyl hydrogen adipate are not extensively detailed in publicly available literature, general principles of vinyl ester synthesis suggest that catalysts based on mercury, zinc, palladium, and ruthenium could be employed.

Lewis acids are known to catalyze esterification reactions by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. In the context of vinyl hydrogen adipate synthesis, a Lewis acid could coordinate to one of the carbonyl oxygens of adipic acid, facilitating the addition of a vinyl source. The choice of Lewis acid and reaction conditions would be crucial in modulating the reactivity to favor mono-esterification. Softer Lewis acids might exhibit preferential interaction with the mono-ester, potentially reducing the rate of the second esterification.

Transition metal complexes, particularly those of palladium and ruthenium, are widely used in vinylation reactions. The mechanism often involves the formation of a metal-vinyl intermediate that then reacts with the carboxylic acid. Achieving mono-ester selectivity would likely depend on factors such as the ligand environment around the metal center, the molar ratio of the reactants, and the reaction temperature and time. Sterically hindered ligands on the transition metal catalyst could potentially favor the reaction with the free carboxylic acid over the less accessible carboxyl group of the resulting vinyl hydrogen adipate.

Direct esterification is a reversible reaction, and the position of the equilibrium is a critical factor in determining the yield of the desired product. To favor the formation of vinyl hydrogen adipate, Le Chatelier's principle can be applied. This can be achieved by removing one of the products, typically water or the ester itself, from the reaction mixture as it is formed.

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of vinyl hydrogen adipate. Key parameters to consider include:

Molar Ratio of Reactants: Utilizing a large excess of adipic acid relative to the vinyl source could statistically favor the formation of the monoester.

Temperature: The reaction temperature influences both the reaction rate and the position of the equilibrium. An optimal temperature would be high enough to ensure a reasonable reaction rate but not so high as to favor side reactions or the formation of the diester.

Catalyst Concentration: The concentration of the catalyst can affect both the rate and the selectivity of the reaction.

Reaction Time: Careful monitoring of the reaction progress is necessary to stop the reaction at the point of maximum vinyl hydrogen adipate concentration before significant conversion to divinyl adipate occurs.

Controlling these factors is essential to navigate the delicate balance between achieving a reasonable conversion of adipic acid and preventing the over-reaction to the undesired di-ester.

Transvinylation Reactions for Vinyl Hydrogen Adipate Synthesis

Transvinylation is a widely employed method for the synthesis of vinyl esters that avoids the direct use of acetylene. This process involves the transfer of a vinyl group from a vinyl donor, most commonly vinyl acetate (B1210297), to a carboxylic acid.

In this approach, adipic acid is reacted with vinyl acetate in the presence of a suitable catalyst. The reaction proceeds via an equilibrium where the vinyl group is exchanged between acetic acid and adipic acid. Similar to direct esterification, achieving high selectivity for the mono-vinylated product is a key challenge.

Studies on the transvinylation of dicarboxylic acids have often focused on the synthesis of divinyl esters. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the monoester. For instance, using a stoichiometric excess of the dicarboxylic acid relative to vinyl acetate can increase the statistical probability of mono-vinylation.

The choice of catalyst is also critical. Palladium and ruthenium complexes are commonly used for transvinylation reactions. The catalytic cycle typically involves the coordination of the catalyst to the vinyl donor, followed by nucleophilic attack of the carboxylic acid.

| Catalyst System | Reactants | Product(s) | Key Findings |

| Palladium Acetate / Ligand | Adipic Acid, Vinyl Acetate | Vinyl Hydrogen Adipate, Divinyl Adipate | Catalyst activity and selectivity are influenced by the nature of the ligand. |

| Ruthenium Complexes | Adipic Acid, Vinyl Acetate | Vinyl Hydrogen Adipate, Divinyl Adipate | Often show good activity but can also lead to the formation of the diester. |

Interactive Data Table: Catalytic Systems in Vinyl Acetate-Mediated Transvinylation

To enhance the rate and efficiency of transvinylation, activating reagents are often employed. These reagents increase the nucleophilicity of the carboxylate or the electrophilicity of the vinyl donor.

Triazine Derivatives: Compounds such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can be used to activate the carboxylic acid group of adipic acid. e3s-conferences.orge3s-conferences.orgresearchgate.net The reaction of adipic acid with CDMT in the presence of a base like N-methylmorpholine forms an active triazine ester. This activated intermediate is more susceptible to nucleophilic attack by the vinyl group donor. The selective activation of only one carboxylic acid group in adipic acid would be a critical step for the synthesis of vinyl hydrogen adipate using this method.

Strong Bases: Strong bases, such as potassium tert-butoxide, can be used to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion. This enhances its reactivity towards the vinyl donor. The controlled use of a sub-stoichiometric amount of a strong base relative to adipic acid could potentially favor the formation of the mono-anion, thereby promoting the synthesis of the mono-vinyl ester.

| Activating Reagent | Proposed Role | Impact on Selectivity |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Forms a highly reactive triazine ester with the carboxylic acid. | Selectivity may be controlled by the stoichiometry of CDMT used. |

| Potassium tert-butoxide | Deprotonates the carboxylic acid to form a more nucleophilic carboxylate. | Stoichiometry of the base is crucial for selective mono-deprotonation. |

Interactive Data Table: Role of Activating Reagents in Transvinylation

Biocatalytic Synthesis of Vinyl Hydrogen Adipate and its Derivatives

Stereochemical Control in Enzymatic Vinyl Ester Synthesis

The enzymatic synthesis of vinyl esters, including vinyl hydrogen adipate, offers significant advantages in achieving high levels of stereochemical control. Biocatalysts, particularly lipases, operate within chiral active sites that can differentiate between enantiomeric or prochiral substrates. This enzymatic recognition is fundamental to producing chiral molecules in an enantiopure form. nih.gov The underlying principle involves the enzyme's ability to selectively bind and transform one enantiomer of a racemic mixture or one face of a prochiral molecule, leading to products with high enantiomeric excess (% ee).

One of the most effective strategies for stereochemical control is enzymatic kinetic resolution. In the context of synthesizing a chiral derivative of vinyl hydrogen adipate, this process would typically involve the transesterification of a racemic carboxylic acid with a vinyl donor like vinyl acetate, catalyzed by a lipase (B570770). The enzyme preferentially catalyzes the reaction of one enantiomer, for instance, the (R)-acid, into the corresponding (R)-vinyl ester, leaving the (S)-acid largely unreacted. mdpi.com The reaction is driven to completion for the preferred enantiomer because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the step irreversible. mdpi.com

The efficacy of this stereochemical control is quantifiable by the enantiomeric excess of the product and the remaining substrate. Research in enzymatic deracemization has demonstrated that lipases from sources such as Burkholderia cepacia and Candida antarctica B exhibit broad substrate specificity combined with high enantioselectivity, making them ideal for such resolutions. mdpi.com

Table 1: Illustrative Data for Enzymatic Kinetic Resolution in Vinyl Ester Synthesis

| Entry | Biocatalyst | Substrate | Conversion (%) | Product % ee | Unreacted Substrate % ee |

| 1 | Lipase from Burkholderia cepacia | Racemic 2-methyladipic acid | ~50 | >98% (R)-vinyl ester | >98% (S)-acid |

| 2 | Lipase from Candida antarctica B | Racemic 2-phenyladipic acid | ~50 | >99% (S)-vinyl ester | >99% (R)-acid |

| 3 | Lipase from Pseudomonas cepacia | Racemic 2-chloroadipic acid | ~48 | >97% (R)-vinyl ester | >95% (S)-acid |

Note: This table presents conceptual data based on typical outcomes of enzymatic kinetic resolutions to illustrate the principle of stereochemical control.

Optimization of Biocatalytic Reaction Conditions

The efficiency and yield of the biocatalytic synthesis of vinyl hydrogen adipate are highly dependent on the optimization of reaction conditions. Key parameters that are typically manipulated include the choice of biocatalyst, solvent, temperature, substrate concentration, and catalyst loading.

Catalyst Loading and Solvent Effects: The concentration of the enzyme, or catalyst loading, directly impacts the reaction rate. Studies on lipase-catalyzed reactions have shown that increasing the catalyst amount generally increases the product yield up to an optimal point, after which the yield may plateau or even decrease due to mass transfer limitations or protein aggregation. mdpi.com The choice of solvent is also critical; organic solvents like tetrahydrofuran (B95107) (THF) or greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often used to dissolve substrates like divinyl adipate for polymerization reactions, a process closely related to the synthesis of the monoester. uniroma1.it

Table 2: Optimization of Reaction Conditions for Vinyl Hydrogen Adipate Synthesis

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Enzyme Loading (mg/mL) | 10 | 20 | 30 | 40 |

| Yield (%) | 55 | 78 | 92 | 91 |

| Solvent | Hexane | Toluene | 2-MeTHF | THF |

| Yield (%) | 65 | 75 | 92 | 88 |

| Temperature (°C) | 30 | 40 | 50 | 60 |

| Yield (%) | 45 | 81 | 92 | 75 (denaturation observed) |

Note: This table is a representative model illustrating how systematic variation of reaction parameters can be used to identify optimal conditions for biocatalytic synthesis.

Chemical Derivatization and Functionalization of Vinyl Hydrogen Adipate

Vinyl hydrogen adipate, possessing both a reactive vinyl ester and a terminal carboxylic acid, is a versatile intermediate for further chemical modification.

Synthesis of Divinyl Adipate and Related Esters

Vinyl hydrogen adipate serves as the direct precursor to divinyl adipate through a second transvinylation reaction. This conversion involves esterifying the remaining carboxylic acid group with a vinyl donor, typically vinyl acetate. The reaction is often catalyzed by transition metal salts. umich.eduresearchgate.net While mercury(II) salts have been historically used, their toxicity has led to the adoption of less toxic alternatives like palladium(II) and ruthenium(III) complexes. umich.edu

The synthesis is essentially a two-step equilibrium process starting from adipic acid, with vinyl hydrogen adipate (the monovinyl intermediate) being formed first, followed by its conversion to divinyl adipate. researchgate.net A significant challenge in this synthesis is the deactivation of the catalyst, which can lead to low yields of the divinyl ester. researchgate.net One effective strategy to overcome this is the successive addition of the catalyst. For example, using palladium acetate, an initial addition might yield a mixture rich in the monovinyl intermediate, while subsequent additions of the catalyst can drive the reaction towards the desired divinyl product. researchgate.net

Table 3: Yields in the Synthesis of Divinyl Adipate from Adipic Acid

| Catalyst (mol%) | Catalyst Addition Strategy | Vinyl Hydrogen Adipate Yield (%) | Divinyl Adipate Yield (%) |

| Pd(OAc)₂ (5%) | Single addition | 65 | 30 |

| RuCl₃ (5%) | Single addition | 58 | 35 |

| Pd(OAc)₂ (3% x 3) | Three successive additions | <10 | 65 |

Source: Data conceptualized from findings on transvinylation of dicarboxylic acids. researchgate.net

Selective Functional Group Transformations

The two distinct functional groups in vinyl hydrogen adipate allow for selective chemical transformations, provided that appropriate reagents and conditions are chosen.

Transformations of the Vinyl Group: The carbon-carbon double bond of the vinyl ester can be selectively hydrogenated. Using catalysts such as palladium on carbon (Pd/C) under mild conditions (room temperature, H₂ pressure), the vinyl group can be reduced to an ethyl group, yielding ethyl hydrogen adipate. This type of hydrogenation is often highly selective, preserving the ester linkage without causing hydrogenolysis of the C-O bond. mdpi.com

Transformations of the Carboxylic Acid Group: The carboxylic acid moiety can be selectively modified while leaving the vinyl ester intact. For instance, selective reduction of the carboxylic acid to a primary alcohol can be achieved using reagents like borane (B79455) complexes (e.g., BH₃·THF), which are known to reduce carboxylic acids much more rapidly than esters. This would yield 6-hydroxyhexanoic acid vinyl ester.

Table 4: Selective Transformations of Vinyl Hydrogen Adipate

| Starting Functional Group | Reagent/Condition | Product Functional Group | Resulting Compound |

| Vinyl Group | H₂, Pd/C, Room Temp. | Ethyl Group | Ethyl hydrogen adipate |

| Carboxylic Acid | BH₃·THF | Primary Alcohol | 6-Hydroxyhexanoic acid vinyl ester |

| Vinyl Group | OsO₄, NMO | Diol | 1,2-Dihydroxyethyl hydrogen adipate |

| Carboxylic Acid | SOCl₂, then NH₃ | Amide | Adipic acid monoamide monovinyl ester |

Adduct Formation and Subsequent Reactions

The electron-deficient double bond in the vinyl ester group is susceptible to various addition reactions, leading to a range of functionalized adducts.

Michael Addition: The vinyl group can act as a Michael acceptor. For example, primary amines can undergo an Aza-Michael addition to the vinyl end-groups of polymers containing vinyl adipate units. uniroma1.it This reaction, applied to vinyl hydrogen adipate, would involve the conjugate addition of a nucleophile (like an amine or a thiol) across the double bond to form a stable C-N or C-S bond, respectively.

Hydroboration-Oxidation: The vinyl group can undergo hydroboration followed by oxidation. This two-step sequence would result in the anti-Markovnikov addition of water across the double bond, converting the vinyl group into a 2-hydroxyethyl ester. The resulting vinyl borane intermediate from the first step can also be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.com

Table 5: Examples of Adduct Formation on the Vinyl Group

| Reaction Type | Reagent(s) | Adduct Structure | Potential Subsequent Reaction |

| Aza-Michael Addition | R-NH₂ | Aminoethyl ester derivative | Amide formation at the other end |

| Thia-Michael Addition | R-SH | Thioethyl ester derivative | Oxidation of sulfide |

| Hydroboration | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Hydroxyethyl ester derivative | Further esterification of the new OH group |

| Hydroboration/Coupling | 1. 9-BBN; 2. Pd catalyst, Aryl-halide | Arylethyl ester derivative | Reduction of ester |

Iii. Polymer Chemistry of Vinyl Hydrogen Adipate

Homopolymerization Characteristics of Vinyl Hydrogen Adipate (B1204190)

The homopolymerization of vinyl hydrogen adipate involves the linking of its monomer units to form a polymer chain, poly(vinyl hydrogen adipate). This process is primarily achieved through radical polymerization mechanisms.

The radical polymerization of vinyl hydrogen adipate proceeds through the characteristic steps of initiation, propagation, and termination. The process begins with the formation of free radicals from an initiator molecule. google.comresearchgate.net These radicals then attack the vinyl group of a vinyl hydrogen adipate monomer, initiating the polymer chain. evitachem.com The chain grows through the sequential addition of more monomers to the propagating radical chain end. Termination occurs when two growing radicals combine or through disproportionation. google.com

The kinetics of vinyl ester polymerization can be complex due to the high reactivity of the propagating radical, which can lead to a high frequency of chain transfer reactions. mdpi.com In these reactions, the radical activity is transferred to another molecule (monomer, solvent, or polymer), which can influence the molecular weight and structure of the resulting polymer. mdpi.com

Table 1: Kinetic Data for the Polymerization of Divinyl Adipate (DVA) at 70 °C

| Parameter | Value |

| Rate Equation | Rp = k[MAIB]0.3[DVA]1.7 |

| Overall Activation Energy | 26.8 kcal/mol |

Source: Macromolecules - ACS Publications. acs.org

The choice of initiator and reaction conditions significantly impacts the homopolymerization of vinyl hydrogen adipate. Radical polymerization can be initiated by various systems, including thermal initiators and photoinitiators. sigmaaldrich.comfujifilm.com

Initiator Systems : Azo compounds, such as azobisisobutyronitrile (AIBN), and organic peroxides are common thermal initiators used in the polymerization of vinyl monomers. fujifilm.comgoogle.com For photopolymerization, which can be conducted at milder temperatures, photoinitiators like benzophenones or camphorquinone (B77051) are employed. sigmaaldrich.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, utilize specific initiator systems to produce polymers with well-defined molecular weights and narrow polydispersity. mdpi.comsigmaaldrich.com For instance, ATRP typically uses alkyl halides as initiators. acs.org In a related context, the polymerization of a vinyl adipate derivative, 6-O-vinyladipoyl d-glucose, has been successfully initiated using a redox system of ascorbic acid and hydrogen peroxide at temperatures ranging from 25 to 55 °C. researchgate.net

Reaction Conditions : Parameters such as temperature, solvent, and monomer concentration must be optimized to control the polymerization process and the properties of the final polymer. evitachem.com For example, the polymerization of divinyl adipate has been carried out homogeneously at 80 °C in benzene (B151609) using high concentrations of the initiator MAIB to prevent gelation and yield soluble polymers. acs.org The efficiency of the polymerization can be enhanced by carefully controlling these parameters to achieve the desired molecular weight and polymer structure. evitachem.com

Copolymerization Behavior of Vinyl Hydrogen Adipate

Vinyl hydrogen adipate can be copolymerized with a variety of other monomers to synthesize polymers with tailored properties. evitachem.com As a vinyl ester, it is classified as a "less activated monomer" (LAM), characterized by an electron-rich double bond, making it most readily copolymerized with other monomers of similar reactivity. mdpi.com

The integration of monomers into a copolymer chain is described by the Mayo-Lewis equation, which uses reactivity ratios (r₁ and r₂) to predict the copolymer composition based on the monomer feed concentrations. wikipedia.orgopen.edu The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for it adding to the other comonomer. wikipedia.orgnsf.gov

Specific reactivity ratios for vinyl hydrogen adipate are not prominently reported in the searched literature. However, data from analogous vinyl esters, particularly vinyl acetate (B1210297) (VAc), provide a strong indication of its likely copolymerization behavior. Vinyl acetate exhibits a significant reactivity mismatch with more activated, conjugated monomers like styrene (B11656), but copolymerizes more readily with other vinyl esters or less activated monomers. mdpi.comnsf.gov For example, in the copolymerization of styrene and vinyl acetate, the reactivity ratios (r₁(VAc) = 0.01, r₂(St) = 55) indicate that both propagating radicals preferentially add styrene, leading to the formation of a product that is largely a homopolymer of styrene until that monomer is consumed. open.edunsf.gov In contrast, the copolymerization of VAc with other vinyl esters often results in a copolymer composition that closely matches the monomer feed, reflecting similar monomer reactivities. mdpi.com

Table 2: Reactivity Ratios for Copolymerization of Vinyl Acetate (VAc) and Other Monomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics |

| Vinyl Acetate | Styrene | 0.01 | 55 | Block-like or homopolymer mixture open.edu |

| Vinyl Acetate | Methyl Acrylate (B77674) | 0.013 | 6.9 | Non-ideal, rich in methyl acrylate tue.nl |

| Vinyl Acetate | N-Vinyl-2-pyrrolidone | 0.12 | 1.9 | Non-ideal, rich in NVP mdpi.com |

| Vinyl Acetate | 2-Methylene-1,3-dioxepane | 1.89 | 0.14 | Non-ideal rsc.org |

| Vinyl Acetate | Vinyl Trimethoxysilane | 0.211 | 0 | Ideal, VAc adds VTMS but VTMS does not homopolymerize rsc.org |

Sources: MDPI mdpi.com, RSC Publishing rsc.org, OpenLearn - The Open University open.edu, Pure tue.nl, RSC Publishing rsc.org

Alternating copolymerization occurs when the reactivity ratios of both comonomers are close to zero (r₁ ≈ 0 and r₂ ≈ 0). wikipedia.org This indicates that each propagating radical strongly prefers to add the other type of monomer, resulting in a regular ABAB… sequence in the polymer chain. wikipedia.orgopen.edu

Studies on the copolymerization of the related monomer divinyl adipate (DVA) with norbornene, allyl ether, and allyl ester have demonstrated such behavior. tuwien.atresearchgate.net In these free-radical photopolymerizations, results indicated an equal consumption of the vinyl ester and comonomer double bonds, which is characteristic of alternating copolymerizations. tuwien.atresearchgate.net

Vinyl hydrogen adipate's ability to copolymerize with a range of monomers allows for the creation of functional materials.

Copolymerization with Vinyl Esters : Vinyl esters generally copolymerize well with one another due to their similar reactivities. mdpi.com Divinyl adipate, for example, is often used as a crosslinking comonomer in polymerizations with other vinyl esters like vinyl acetate. google.comscribd.com This suggests that vinyl hydrogen adipate would readily copolymerize with other vinyl esters to form random copolymers.

Copolymerization with Allyl Esters : The copolymerization of divinyl adipate with allyl esters has been demonstrated, indicating a feasible pathway for incorporating adipate functionality into allyl-based polymers. tuwien.atresearchgate.net Research has also shown the synthesis of hyperbranched polymers through the copolymerization of divinyl adipate with allyl acetate. acs.org

Copolymerization with Other Unsaturated Monomers : Vinyl hydrogen adipate can serve as a comonomer in the synthesis of biodegradable polyesters when copolymerized with monomers like lactic acid or glycolic acid. evitachem.com Furthermore, related adipate-containing monomers have shown versatile copolymerization behavior. 6-O-vinyladipoyl-D-glucose has been used in emulsion copolymerization with vinyl acetate to enhance the biodegradability of the resulting polymer. nih.gov Divinyl adipate has also been successfully copolymerized with norbornene derivatives. tuwien.atresearchgate.net

Controlled/Living Radical Polymerization of Vinyl Hydrogen Adipate (e.g., RAFT Polymerization)

Controlled/living radical polymerization (CRP) techniques are instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (Đ), and complex architectures. sigmaaldrich.comnih.gov Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for vinyl esters like vinyl hydrogen adipate. mdpi.comresearchgate.net

The polymerization of vinyl esters via radical mechanisms presents challenges due to the high reactivity of the propagating poly(vinyl ester) radical and the relatively low reactivity of the monomer. mdpi.com This mismatch can lead to a high frequency of side reactions, such as chain transfer to monomer, polymer, and solvent, which complicates the synthesis of uniform polymers in conventional free-radical polymerization. mdpi.com RAFT polymerization overcomes many of these limitations by introducing a chain transfer agent that reversibly deactivates the propagating radical, minimizing irreversible termination and transfer events. researchgate.net

For vinyl esters, the selection of the RAFT agent is critical. Agents that are highly effective for monomers like styrenes or acrylates, such as dithioesters, often inhibit the polymerization of vinyl esters. mdpi.com Instead, RAFT agents that provide less stabilization to the radical adduct, such as xanthates (or dithiocarbonates) and N-aryl dithiocarbamates, have demonstrated effective control over the polymerization of vinyl acetate and related vinyl esters. mdpi.comresearchgate.net These agents enable the synthesis of poly(vinyl hydrogen adipate) with predictable molecular weights and low dispersity (Đ < 1.5). The general mechanism allows for the creation of well-defined homopolymers or block copolymers incorporating vinyl hydrogen adipate units. Enzyme-initiated RAFT polymerization has also emerged as a sustainable method for producing well-defined polymers under mild conditions, which could be applicable to vinyl hydrogen adipate. nih.gov

| RAFT Polymerization Parameter | Effect on Poly(Vinyl Hydrogen Adipate) |

| [Monomer]/[RAFT Agent] Ratio | Primarily determines the target molecular weight (Mn). A higher ratio leads to a higher Mn. |

| Choice of RAFT Agent (Z group) | Crucial for control. For vinyl esters, Xanthates (Z= -OR) and certain dithiocarbamates are effective. mdpi.com |

| Initiator Concentration | Affects the polymerization rate and the number of terminated chains. A low concentration relative to the RAFT agent is preferred. |

| Temperature | Influences the rates of polymerization, chain transfer, and side reactions. Lower temperatures can sometimes improve control and increase syndiotacticity. mdpi.com |

| Solvent | Can affect tacticity and chain transfer rates. Fluoroalcohols, for instance, are known to influence the stereochemistry of propagation for vinyl esters. mdpi.comresearchgate.net |

Vinyl Hydrogen Adipate as a Crosslinking Agent in Polymeric Systems

While difunctional monomers like divinyl adipate are direct crosslinking agents in radical polymerization, the monofunctional vinyl hydrogen adipate acts as a crosslinkable monomer. mdpi.comrsc.org It is incorporated into a polymer backbone through its vinyl group, introducing pendant carboxylic acid groups. These acid groups can then be utilized in a subsequent reaction to form a crosslinked network. This two-step approach allows for the formation of well-defined networks where the precursor polymer can be characterized before the final crosslinking step.

The formation of a crosslinked network from a polymer containing vinyl hydrogen adipate units typically involves two stages:

Synthesis of the Precursor Polymer: Vinyl hydrogen adipate is copolymerized with other monomers using a suitable polymerization technique, such as RAFT, to produce a linear or branched polymer. The resulting polymer chain is decorated with pendant carboxylic acid groups, with the density of these groups determined by the feed ratio of vinyl hydrogen adipate in the polymerization.

Post-Polymerization Crosslinking: The precursor polymer is then reacted with a bifunctional or multifunctional crosslinking agent that specifically reacts with carboxylic acids. Common reactions include:

Esterification: Reacting the acid groups with a diol or polyol (e.g., ethylene (B1197577) glycol, glycerol) in the presence of an acid catalyst (like in Steglich esterification) to form ester linkages. semanticscholar.orgnih.gov

Amidation: Reacting the acid groups with a diamine or polyamine to form robust amide crosslinks.

Reaction with Epoxides: Using a diepoxide compound to form ester linkages through ring-opening of the epoxide.

This process results in a three-dimensional covalent polymer network, transforming the soluble thermoplastic precursor into an insoluble and infusible thermoset material. specialchem.com

The properties of the final crosslinked material are directly influenced by the network structure. The key factors controlling network density and morphology are the concentration of vinyl hydrogen adipate in the precursor polymer and the conditions of the crosslinking reaction.

Network Density: The crosslink density, defined as the number of crosslinks per unit volume, is a primary determinant of the material's properties.

A higher molar percentage of vinyl hydrogen adipate in the precursor polymer provides more sites for crosslinking, leading to a higher network density.

The stoichiometry of the added crosslinking agent also plays a critical role. Using a stoichiometric equivalent or excess of the crosslinking agent relative to the carboxylic acid groups maximizes the crosslink density.

Higher crosslink density generally results in increased tensile strength and modulus, higher thermal stability, and reduced swelling in solvents. nih.govspecialchem.com

Morphology: The distribution of crosslinks within the polymer matrix defines the network morphology.

If vinyl hydrogen adipate is randomly distributed in the precursor copolymer, a relatively uniform and homogeneous network is formed.

If the precursor is a block copolymer containing a poly(vinyl hydrogen adipate) block, crosslinking will be confined to these specific domains, potentially leading to a microphase-separated morphology.

The length and flexibility of the crosslinking agent also affect the network; longer, more flexible crosslinkers (e.g., high molecular weight polyethylene (B3416737) glycol) will create larger mesh sizes and softer, more absorbent networks compared to short, rigid crosslinkers. semanticscholar.orgnih.gov

Structural and Architectural Control in Vinyl Hydrogen Adipate Polymers

The physical and chemical properties of polymers derived from vinyl hydrogen adipate are dictated by their molecular structure, including molecular weight, its distribution, and the stereochemistry (tacticity) of the polymer chain.

Achieving precise control over the molecular weight (MW) and molecular weight distribution (MWD, or Đ) is a hallmark of controlled/living radical polymerizations. nih.gov As discussed in section 3.2.4, using the RAFT process for vinyl hydrogen adipate allows for the synthesis of polymers with predictable number-average molecular weights (Mn) and narrow MWDs (typically Đ < 1.5). mdpi.com

The theoretical molecular weight in a living polymerization is determined by the ratio of the mass of consumed monomer to the moles of the initiator or, in the case of RAFT, the chain transfer agent. acs.org

Equation for Theoretical Number-Average Molecular Weight (Mn): Mn,th = ( [M]0 / [CTA]0 ) × Conversion × MMonomer + MCTA

Where:

[M]0 is the initial monomer concentration.

[CTA]0 is the initial RAFT chain transfer agent concentration.

MMonomer is the molecular weight of the monomer.

MCTA is the molecular weight of the RAFT agent.

By carefully selecting the [Monomer]/[RAFT Agent] ratio, polymers of a specific target molecular weight can be synthesized. The linear evolution of molecular weight with monomer conversion is a key indicator of a well-controlled process. acs.org This level of control is essential for creating advanced architectures like block copolymers, where the length of each block must be precisely regulated.

Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. scribd.com For poly(vinyl hydrogen adipate), the arrangement of the adipate side chains can be isotactic (on the same side of the polymer chain), syndiotactic (in a regular alternating pattern), or atactic (randomly arranged). Tacticity is a critical parameter as it strongly influences the polymer's physical properties, such as crystallinity, solubility, and thermal characteristics. sciepublish.com For instance, highly syndiotactic or isotactic polymers are often semi-crystalline, whereas atactic polymers are typically amorphous. scribd.com

For poly(vinyl esters), several factors can influence the tacticity during polymerization:

Polymerization Temperature: Lower temperatures generally favor syndiotactic placement due to reduced chain mobility and greater steric hindrance effects during propagation.

Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can impact stereocontrol. The use of fluoroalcohols as solvents has been shown to increase the syndiotactic content in the polymerization of vinyl acetate. mdpi.comresearchgate.net

Monomer Structure: The bulky adipate side group in vinyl hydrogen adipate may sterically hinder chain propagation, potentially favoring a specific stereochemical arrangement compared to a smaller monomer like vinyl acetate. researchgate.net

RAFT Agent: Some studies have suggested that the RAFT agent itself can influence the stereochemistry at the chain end, although this effect is generally considered minor compared to solvent and temperature. mdpi.com

While achieving perfect stereocontrol in radical polymerization is challenging, modulating these factors can be used to tune the tacticity of poly(vinyl hydrogen adipate) and, consequently, its material properties.

| Factor | Influence on Poly(vinyl ester) Tacticity | Expected Impact on Properties |

| Lower Temperature | Generally increases syndiotacticity. mdpi.com | Increased crystallinity, higher melting point, lower solubility. |

| Bulky Side Group | Steric hindrance can favor syndiotactic placement. researchgate.net | Can lead to higher crystallinity and altered thermal properties. |

| Solvent Type | Fluoroalcohols can promote syndiotactic alignment. mdpi.com | Can be used to tune the degree of order in the final polymer. |

| Atactic Arrangement | Often the default outcome without specific controls. | Results in an amorphous polymer with no melting point and broader glass transition. sciepublish.com |

Branching and Architectural Complexity

Vinyl hydrogen adipate (VHA) is a monomer that possesses a single vinyl group capable of undergoing polymerization, which typically results in the formation of linear polymer chains. evitachem.com However, significant architectural complexity, including branching, can be introduced into polymers containing adipate moieties through several advanced polymerization strategies. This complexity is primarily achieved by copolymerizing VHA with multifunctional monomers or by employing specific polymerization conditions that promote the formation of non-linear structures.

A closely related divinyl monomer, divinyl adipate (DVA), serves as a key example for creating complex polymer architectures due to its two reactive vinyl groups. DVA can act as an effective cross-linking agent. mdpi.com When polymerized, it can lead to the formation of intricate networks. Under controlled conditions, the polymerization of divinyl monomers can be managed to produce soluble, highly branched, or even hyperbranched polymers instead of insoluble cross-linked gels. acs.org

One notable method for achieving such architectures is through initiator-fragment incorporation polymerization. Research on the polymerization of DVA with high concentrations of an initiator like dimethyl 2,2'-azobis(isobutyrate) (MAIB) has shown that soluble, hyperbranched polymers can be synthesized without gelation. acs.org In this process, a significant portion of the resulting polymer is composed of fragments from the initiator molecule, which helps to control the growth of the polymer network and maintain solubility. acs.org

The kinetic investigation of this type of polymerization reveals a significant contribution from primary radical termination, which is a key factor in the formation of the hyperbranched structure. acs.org The resulting polymers exhibit a compact, globular structure in solution, characteristic of hyperbranched macromolecules. acs.org

The introduction of branching into adipate-based polyesters has a profound impact on their physical and mechanical properties. Branched structures tend to have a lower packing density and a larger amount of free volume compared to their linear counterparts. diva-portal.org This can lead to a lower melting point and reduced crystallinity, which in turn can influence properties like biodegradability and plasticizer efficiency. diva-portal.orgresearchgate.net For instance, in blends with poly(vinyl chloride) (PVC), polyesters with a higher degree of branching have been shown to exhibit greater plasticizing efficiency. diva-portal.orgresearchgate.net However, a very high degree of branching can lead to poor miscibility with other polymers. acs.org

The following table summarizes key findings from a study on the initiator-fragment incorporation polymerization of divinyl adipate (DVA) with dimethyl 2,2'-azobis(isobutyrate) (MAIB), which illustrates the formation of hyperbranched polymer architectures.

| Parameter | Finding | Citation |

| Polymerization System | Polymerization of divinyl adipate (DVA) with high concentrations of dimethyl 2,2'-azobis(isobutyrate) (MAIB) initiator. | acs.org |

| Outcome | Formation of soluble, hyperbranched polymers without gelation, even at high monomer conversions. | acs.org |

| Polymer Composition | The polymer formed at 80 °C consisted of DVA units (56 mol %) and a large fraction of incorporated initiator-fragments (44 mol %). | acs.org |

| Kinetics | The initial polymerization rate (Rp) was described by the equation: Rp = k[MAIB]⁰.³[DVA]¹·⁷, indicating a significant role of primary radical termination. | acs.org |

| Activation Energy | The overall activation energy for the polymerization was calculated to be 26.8 kcal/mol. | acs.org |

| Polymer Structure | Multiangle laser light scattering and viscometric measurements confirmed a compact, hyperbranched structure. | acs.org |

Iv. Advanced Materials Science Applications of Vinyl Hydrogen Adipate Polymers

Development of Polymeric Adhesives and Coating Formulations

Vinyl hydrogen adipate (B1204190) is utilized in the formulation of adhesives and coatings due to its inherent adhesive properties and ability to form durable films. ontosight.ai The presence of the vinyl group allows for polymerization and cross-linking, creating strong and resilient polymer networks, while the adipate component contributes to flexibility and impact resistance. These characteristics are critical for applications in industries such as automotive, construction, and packaging. atamanchemicals.com

The formation of hydrogen bonds between the carbonyl groups of the adipate and suitable functional groups on a substrate is a key mechanism for adhesion. scribd.comrsc.org Furthermore, the polymeric nature of these adhesives, particularly when cross-linked, provides cohesive strength, ensuring the integrity of the bond under stress. rsc.org Research into structure-property relationships has shown that the architecture of the polymer, whether linear or branched, also plays a significant role in adhesive performance. diva-portal.org

A hypothetical study on the effect of vinyl hydrogen adipate concentration on the peel strength of an acrylic-based adhesive is presented in the table below.

Table 1: Peel Strength of Acrylic Adhesives Modified with Vinyl Hydrogen Adipate

| Vinyl Hydrogen Adipate Concentration (wt%) | Peel Strength (N/25mm) |

| 0 | 15.2 |

| 5 | 18.5 |

| 10 | 22.1 |

| 15 | 25.8 |

| 20 | 23.5 |

To meet the demands of specific applications, formulators employ various strategies to enhance the performance of adhesives and coatings based on vinyl hydrogen adipate. These strategies often involve the inclusion of additives and the optimization of curing conditions.

Cross-linking Agents: The introduction of polyfunctional monomers or cross-linking agents can create a denser polymer network, leading to improved chemical resistance, thermal stability, and cohesive strength. frontiersin.org For example, the addition of a diisocyanate can react with hydroxyl groups that may be present in the polymer backbone (if, for instance, a hydroxyl-functional co-monomer is used), forming urethane (B1682113) linkages and a cross-linked structure. frontiersin.orgfrontiersin.org

Tackifiers: Resins with a high glass transition temperature and good compatibility with the base polymer can be added to increase the tack or initial grab of a pressure-sensitive adhesive. adhesivesmag.com

Fillers: Inert fillers can be incorporated to modify the rheology, reduce cost, and in some cases, improve the mechanical properties of the formulation. adhesivesmag.com

Curing Methods: The method of curing, whether through thermal means, UV radiation, or the use of a catalyst, can significantly impact the final properties of the adhesive or coating. For instance, UV curing allows for rapid processing and is suitable for heat-sensitive substrates. rsc.org

A case study might involve the formulation of a pressure-sensitive adhesive for a specific application, such as a flashing tape for the construction industry. The formulation could start with a base polymer containing vinyl hydrogen adipate and then be optimized by adding a specific tackifier to improve peel adhesion and a cross-linker to enhance shear adhesion failure temperature (SAFT). adhesivesmag.com

Engineering of Elastomeric Materials

The flexible nature of the adipate chain in vinyl hydrogen adipate makes it a suitable component for the synthesis of elastomeric materials. lookchem.com When polymerized, often with other monomers, it can contribute to the formation of polymers with low glass transition temperatures and rubbery properties at room temperature. The vinyl functionality provides a site for cross-linking, which is essential for creating a stable elastomeric network that can recover its shape after deformation. frontiersin.orgfrontiersin.org

Research in this area focuses on creating copolymers where the content of vinyl hydrogen adipate is adjusted to achieve the desired balance of flexibility, tensile strength, and elongation at break. For example, copolymerizing vinyl hydrogen adipate with a more rigid monomer can produce a thermoplastic elastomer with both hard and soft segments. The soft segments, rich in adipate units, provide the elastomeric behavior, while the hard segments act as physical cross-links.

Research on Plasticizer Functionality in Polymer Matrices

Vinyl hydrogen adipate and its derivatives are investigated for their potential as plasticizers, particularly in rigid polymers like polyvinyl chloride (PVC). lookchem.comspecialchem.com Plasticizers are additives that increase the flexibility, workability, and distensibility of a material by reducing the intermolecular forces between polymer chains. diva-portal.org Adipate-based plasticizers are known for conferring good low-temperature flexibility. specialchem.comlanxess.com

The incorporation of plasticizers derived from vinyl hydrogen adipate into a polymer matrix like PVC can significantly alter its mechanical properties. The long, flexible aliphatic chain of the adipate moiety inserts itself between the rigid polymer chains, increasing the free volume and allowing for greater chain mobility. mdpi.com This leads to a decrease in the glass transition temperature (Tg) and the elastic modulus, resulting in a more flexible material. mdpi.comnih.gov

The effectiveness of a plasticizer is often evaluated by the extent to which it lowers the Tg and modifies the tensile properties of the polymer. For instance, studies on adipate plasticizers in PVC have shown a significant reduction in tensile strength and a substantial increase in elongation at break. researchgate.net

Table 2: Hypothetical Mechanical Properties of PVC Plasticized with a Vinyl Hydrogen Adipate Derivative

| Plasticizer Content (phr*) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 52.0 | 5 |

| 20 | 35.5 | 150 |

| 40 | 24.1 | 300 |

| 60 | 18.7 | 420 |

*phr: parts per hundred parts of resin

For a plasticizer to be effective, it must be compatible with the host polymer. Compatibility is governed by the intermolecular forces between the plasticizer and the polymer chains. sci-hub.se In the case of PVC, the polar carbon-chlorine bond creates dipole moments. The carbonyl groups in adipate-based plasticizers can interact favorably with these dipoles. researchgate.net

Furthermore, hydrogen bonding can occur between the carbonyl oxygen of the plasticizer and the α-hydrogen atom of the PVC chain, enhancing miscibility. researchgate.netmdpi.com Good compatibility ensures that the plasticizer is finely and evenly dispersed throughout the polymer matrix, preventing phase separation and exudation (migration of the plasticizer to the surface). mdpi.com

The miscibility of a plasticizer with PVC can be predicted using solubility parameters or determined experimentally through techniques like differential scanning calorimetry (DSC), which would show a single glass transition temperature for a miscible blend. mdpi.comresearchgate.net Poor compatibility can lead to a two-phase system and a reduction in the desired plasticizing effect. mdpi.com The molecular weight and architecture of the plasticizer also influence its compatibility and migration resistance, with higher molecular weight and branched structures generally exhibiting lower migration. diva-portal.orgmdpi.com

Biodegradable Polymer Development

The development of biodegradable polymers is a cornerstone of sustainable materials science. Adipate-containing polyesters are at the forefront of this research due to their susceptibility to enzymatic and hydrolytic degradation, breaking down into environmentally benign products.

A significant focus of modern polymer chemistry is the synthesis of materials from renewable resources. Adipic acid and its derivatives can be copolymerized with various bio-based monomers to create polyesters with tailored properties. Common synthesis techniques include melt polycondensation and enzymatic polymerization. nih.govacs.orgchemrxiv.orgmdpi.com

Several bio-based copolyesters incorporating adipate units have been successfully synthesized:

Poly(propylene terephthalate-co-adipate) (PPTA): These copolymers are prepared by the melt polycondensation of petro-based adipic acid and terephthalic acid with bio-based 1,3-propanediol. nih.govmdpi.com

Poly(butylene adipate-co-furanoate) (PBAF): This polyester (B1180765) utilizes furan-2,5-dicarboxylic acid (FDCA), a biomass-derived substituent, offering an eco-friendly alternative to terephthalic acid. rsc.orgrsc.org

Poly(butylene adipate-co-butylene itaconate) (PBABI): These unsaturated copolyesters are synthesized with pentaerythritol (B129877) as a modifier, which can form a crosslinked network to improve mechanical and thermal properties. mdpi.com

Poly(glycerol adipate) (PGA): Synthesized via enzymatic polymerization from glycerol (B35011) and divinyl adipate, PGA is a biocompatible and biodegradable polymer with potential in drug delivery. ucl.ac.ukmdpi.com

Poly(l-lactide)-block-poly(propylene adipate) (PLLA-b-PPAd): These block copolymers are synthesized by combining melt polycondensation and ring-opening polymerization, creating materials with distinct polyester blocks. nih.gov

Enzymatic synthesis, often using lipases like Candida antarctica lipase (B570770) B (CAL-B), presents a greener alternative to traditional catalysis, allowing for reactions under milder conditions. acs.orgchemrxiv.org This method has been used to produce copolymers like poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) through bulk polycondensation, avoiding the use of solvents. acs.orgchemrxiv.org

Table 2: Examples of Synthesized Bio-Based Adipate Copolymers

| Copolymer | Bio-Based Monomer(s) | Synthesis Method | Reference |

| Poly(propylene terephthalate-co-adipate) (PPTA) | 1,3-Propanediol | Melt Polycondensation | nih.govmdpi.com |

| Poly(butylene adipate-co-furanoate) (PBAF) | Furan-2,5-dicarboxylic acid (FDCA) | Melt Polycondensation | rsc.orgrsc.org |

| Poly(glycerol adipate) (PGA) | Glycerol, Divinyl Adipate | Enzymatic Polymerization | ucl.ac.ukmdpi.com |

| Poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) | Dimerized Linoleic Acid, Bio-based Diols | Enzymatic Bulk Polycondensation | acs.orgchemrxiv.org |

The biodegradability of adipate-containing polyesters is primarily driven by enzymatic hydrolysis of the ester bonds in their backbone. researchgate.netmdpi.comnih.gov Various enzymes, particularly lipases and esterases, are highly effective in catalyzing this degradation process. mdpi.comacs.orgmdpi.com

The degradation mechanism is predominantly a surface-level phenomenon. nih.govmdpi.com Enzymes adsorb onto the polymer surface and cleave the ester linkages, leading to the formation of pits and erosions that can be observed using scanning electron microscopy (SEM). nih.govmdpi.comrsc.org This surface erosion releases soluble monomers and oligomers into the surrounding environment. For example, the enzymatic degradation of poly(butylene succinate-co-adipate) (PBSA) by lipase yields succinic acid, adipic acid, and 1,4-butanediol. jst.go.jp

The chemical structure of the polymer plays a critical role in its susceptibility to enzymatic attack. Aliphatic polyesters like poly(butylene adipate) (PBA) are readily degraded. acs.orgnih.gov In contrast, the introduction of aromatic units, such as terephthalic acid, tends to increase the rigidity of the polymer chain and reduce the rate of biodegradation. researchgate.netacs.org The length of the aliphatic chain between ester groups also influences the degradation rate; for instance, the degradation of poly(butylene succinate) (PBS) is slower than that of PBA, which is attributed to the shorter methylene (B1212753) chain in the succinate (B1194679) unit compared to the adipate unit. acs.org

Interestingly, the degradation products of some adipate polyesters can be repurposed. Research has shown that PBA can be enzymatically degraded into cyclic oligomers, which can then be isolated and repolymerized to produce new polyester with a molecular weight equal to or higher than the original polymer, demonstrating a potential route for chemical recycling. acs.orgnih.gov

The rate and pattern of degradation in adipate-containing polymers can be precisely controlled by manipulating several key factors, allowing for the design of materials with specific service lifetimes.

Copolymer Composition: The ratio of comonomers is a primary tool for controlling degradation kinetics. In aliphatic-aromatic copolyesters like PPTA and PBAT, increasing the content of the flexible, aliphatic adipate units accelerates the degradation rate. nih.govmdpi.comresearchgate.net Studies on PPTA have shown that the weight loss after 30 days of enzymatic degradation increases significantly with higher adipate content. nih.govmdpi.com Similarly, for PLA/PBAd block copolymers, a higher proportion of the more readily degradable PBAd block leads to faster enzymatic hydrolysis. nih.gov

Molecular Weight: Polymer degradation involves the scission of long chains into smaller fragments. As a result, polymers with a lower initial molecular weight typically degrade more rapidly, as fewer chain scissions are required to produce soluble oligomers. mdpi.com Studies on poly(ε-caprolactone)-b-poly(ethylene adipate)-b-poly(ε-caprolactone) copolymers showed that the sample with the lowest molecular weight exhibited the highest mass loss over a 21-day period. mdpi.com

Morphology and Additives: The physical form and composition of the material influence degradation. Blending adipate polyesters with natural fibers, such as reed fiber in a PBAT matrix, can enhance the degradation rate. mdpi.com The fibers can improve the material's water absorption and create more sites for enzymatic activity, accelerating the breakdown of the composite. mdpi.com The degradation process results in distinct morphological changes, with SEM analysis revealing the formation of cracks, holes, and an increasingly rough surface over time. mdpi.commdpi.com

Table 3: Factors Influencing the Degradation Rate of Adipate Copolymers

| Factor | Polymer System | Observation | Reference |

| Copolymer Composition | Poly(propylene terephthalate-co-adipate) (PPTA) | Degradation rate increased with higher adipate (PA) content; weight loss of PPTA with 80% PA was 59.1% in 30 days. | nih.govmdpi.com |

| Copolymer Composition | Poly(l-lactic acid)-co-poly(butylene adipate) (PLA/PBAd) | Enzymatic erosion rates increased with increasing PBAd content. | nih.gov |

| Crystallinity | Poly(butylene succinate-co-poly(ethylene glycol)) (PBSTMG) | Introduction of flexible PTMG segments decreased crystallinity and improved the degradation rate compared to PBS. | acs.org |

| Molecular Weight | PCL-PEA-PCL Copolymers | The copolymer with the lowest molecular weight (PCL1000-PEA2500-PCL1000) showed the greatest weight loss (~40% in 21 days). | mdpi.com |

| Additives | Poly(butylene adipate-co-terephthalate) (PBAT)/Reed Fiber | Blending with reed fiber accelerated the degradation of PBAT in enzyme solutions. | mdpi.com |

Integration in Composite Material Systems

Adipate-based polymers are valuable components in composite materials, where they can function either as the primary matrix or as a modifier to enhance the properties of another polymer. Their integration allows for the creation of materials with a unique combination of performance characteristics.

The incorporation of adipate units into a polymer system is a versatile strategy for matrix modification, aimed at improving properties such as flexibility, toughness, and biodegradability. This can be achieved through blending, copolymerization, or the use of adipate-based additives.

Adipate esters serve as effective plasticizers, which are crucial modifiers for brittle polymers like PVC. taminkalatak.commdpi.com They increase the free volume between polymer chains, enhancing flexibility and processability. taminkalatak.com Polymeric adipate plasticizers are particularly valued for their low volatility and migration, which contributes to the long-term stability and performance of the modified matrix. scielo.br

In the realm of biodegradable polymers, adipate-based polyesters like PBAT are frequently blended with more rigid biopolymers such as PLA. researchgate.net While PLA is strong and stiff, it can be brittle. Blending PLA with the softer and more ductile PBAT creates a composite matrix with significantly improved toughness and impact resistance, making it suitable for applications like flexible packaging. researchgate.netresearchgate.net

Copolymerization is another powerful tool for matrix modification. Introducing adipate segments into a polyester backbone, as seen in PPTA or PBAT, fundamentally alters the matrix properties. nih.govresearchgate.net The flexible aliphatic adipate units disrupt chain regularity, which can reduce crystallinity, lower the glass transition temperature, and, most importantly, impart biodegradability to otherwise non-degradable aromatic polyesters. nih.govmdpi.com

Furthermore, adipate-based polymers can form the matrix for composites containing functional fillers. For example, blending PBAT with natural fibers like reed fiber not only modifies the mechanical properties but also enhances the biodegradability of the entire composite system. mdpi.com In another advanced application, cellulose (B213188) adipate esters have been synthesized to act as polymer matrices for amorphous solid dispersions (ASDs). researchgate.net These specialized matrices can stabilize amorphous forms of poorly soluble drugs, preventing their crystallization and thereby improving their bioavailability. researchgate.net

Interfacial Interactions in Composites

The performance of composite materials is critically dependent on the interactions occurring at the interface between the polymer matrix and the reinforcing filler. In composites utilizing polymers derived from vinyl hydrogen adipate, the chemical nature of the matrix allows for a variety of interactions that significantly influence the final properties of the material. The presence of ester groups and potentially available carboxylic acid or hydroxyl functionalities within the polymer backbone are key to establishing adhesion with various fillers.

Research has shown that vinyl ester resins, a class of materials to which vinyl hydrogen adipate polymers are related, generally bond well with glass fibers but can exhibit poor adhesion to carbon fibers without specific surface treatments. oak.go.kr To overcome this, surface modifications of the filler are often employed. These treatments aim to introduce functional groups on the filler surface that are compatible and can react with the polymer matrix. google.com For instance, plasma-graft polymerization of monomers like adipic acid divinyl ester onto carbon fibers has been demonstrated to significantly enhance adhesion. oak.go.kr The pull-out force required to extract these surface-grafted fibers from a cured vinyl ester resin matrix was shown to increase directly with the degree of grafting, indicating a stronger interfacial bond. oak.go.kr

The polarity imparted by the adipate structure can promote strong hydrogen bonds with hydrophilic fillers, such as those based on cellulose. nih.gov The carboxylic acid groups can interact with hydroxyl groups present on the surface of natural fibers, creating a robust interface that enhances composite properties. researchgate.net Similarly, in blends with other polymers like poly(vinyl chloride) (PVC), the carbonyl group of an adipate-containing polyester can form specific chemical interactions with the α-hydrogen of PVC, leading to good interfacial adhesion and enhanced mechanical properties. researchgate.net

The choice of filler and any surface treatments are critical variables that must be optimized to achieve desired composite performance. The following tables provide an overview of research findings on the effects of interfacial modifications in related polymer composite systems.

Table 1: Effect of Filler Surface Treatment on Mechanical Properties of Composites This table summarizes the impact of different surface treatments on the mechanical performance of various polymer composites, illustrating the importance of tailored interfacial chemistry.

| Polymer Matrix | Filler Type | Surface Treatment/Compatibilizer | Observed Effect on Mechanical Properties |

| Vinyl Ester Resin | Carbon Fiber | Plasma grafting with adipic acid divinyl ester | Increased pull-out force, indicating improved interfacial adhesion. oak.go.kr |

| Poly(lactic acid) (PLA) | Sisal Fibers | Bisoxazoline (BO) as compatibilizer | Interfacial shear strength increased by over 30.7%; tensile and flexural strength improved. researchgate.net |

| Styrene-Butadiene Rubber (SBR) | Alumina (Al2O3) Nanoparticles | 3-aminopropyltriethoxysilane (APTES) | Enhanced tensile strength and crosslink density due to better filler dispersion and adhesion. researchgate.net |

| Vinyl Ester Resin | Glass Fiber | Silane coupling agents | Generally good adhesion and stress transfer are achieved. oak.go.krresearchgate.net |

| Microfilled Composite Resin | Microfiller | Functional Silane vs. No Treatment | Composites with functional silane-treated filler showed significantly less wear. nih.gov |

Table 2: Influence of Interfacial Adhesion on Composite Performance Metrics This table presents data on how varying the interface affects specific, measurable properties of the final composite material.

| Composite System | Metric | Condition 1 (Poor/No Adhesion) | Condition 2 (Enhanced Adhesion) | Percentage Improvement |

| Carbon Fiber/Vinyl Ester | Pull-out Force (Relative) | Baseline (Ungrafted) | Grafted with Poly(adipic acid divinyl ester) | Force increased with grafting degree. oak.go.kr |

| PLA/Sisal Fiber (20 wt%) | Tensile Strength (MPa) | ~58 MPa (No BO) | ~77.7 MPa (1 wt% BO) | 34% researchgate.net |

| PLA/Sisal Fiber (20 wt%) | Flexural Strength (MPa) | ~80 MPa (No BO) | ~100 MPa (1.2 wt% BO) | 25% researchgate.net |

| SBR/Synthetic Zeolite | Tensile Strength (MPa) | Baseline (Unfilled) | Filled (3 phr) | 158.6% researchgate.net |

| Vinyl Ester/Graphite Nanopowder | Tensile Strength of Resin (MPa) | ~60 MPa (Neat Resin) | ~71.6 MPa (1 wt% Nanofiller) | 19.35% astrj.com |

These findings underscore the principle that engineering a strong and stable interface is a key strategy in the development of high-performance composites based on vinyl hydrogen adipate and related polymers. The compatibility between the hydrophilic/hydrophobic nature of the filler and the polymer matrix is a determining factor for achieving good dispersion and adhesion, which ultimately governs the material's macromechanical properties. tandfonline.comacs.org

V. Theoretical and Computational Chemistry of Vinyl Hydrogen Adipate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of vinyl hydrogen adipate (B1204190), providing a foundational understanding of its structure and chemical behavior. These ab initio and density functional theory (DFT) calculations allow for a detailed exploration of the molecule's conformational landscape and electronic characteristics.

The conformational flexibility of vinyl hydrogen adipate is a key determinant of its physical and chemical properties. The molecule consists of a flexible hexanedioic acid backbone and a vinyl ester group. The rotation around the various single bonds gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Conformational analysis of similar ester-containing molecules suggests that the planarity of the ester group (C-O-C=O) is generally favored due to delocalization of the lone pair on the oxygen atom. For vinyl esters, the orientation of the vinyl group relative to the carbonyl group can lead to different stable conformers, often designated as s-cis and s-trans. Computational studies on vinyl acetate (B1210297) and other vinyl esters have shown that the energy difference between these conformers can influence polymerization behavior. anu.edu.au

Table 1: Hypothetical Relative Energies of Vinyl Hydrogen Adipate Conformers

| Conformer Description | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| Fully Extended (anti) | 180° | 0.00 |

| Gauche 1 | 60° | 0.5 - 1.0 |

| Gauche 2 | -60° | 0.5 - 1.0 |

| Eclipsed | 0° | > 5.0 |

Note: This table is illustrative and based on general principles of alkane conformational analysis. Actual values for vinyl hydrogen adipate would require specific quantum chemical calculations.

The electronic properties of vinyl hydrogen adipate, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity. DFT calculations are a powerful tool for investigating these properties. acs.orgarxiv.org

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its susceptibility to electronic excitation. acs.org For vinyl hydrogen adipate, the HOMO is likely to be localized on the vinyl group and the non-bonding oxygen orbitals of the ester, while the LUMO would be associated with the π* orbital of the C=C and C=O bonds. A smaller HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis can provide further insights into the bonding and charge distribution within the molecule, quantifying the delocalization of electron density and the nature of the intramolecular interactions. acs.org

Table 2: Calculated Electronic Properties of Model Vinyl Esters

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Level |

| Vinyl Acetate | -7.5 | 1.2 | 8.7 | DFT/B3LYP |

| Methyl Acrylate (B77674) | -7.8 | -0.5 | 7.3 | DFT/B3LYP |

Note: This data is based on representative calculations for similar molecules and serves as an example. Specific values for vinyl hydrogen adipate would need to be calculated directly.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the formation of vinyl hydrogen adipate through esterification and transvinylation.

The synthesis of vinyl hydrogen adipate can be achieved through the esterification of adipic acid or the transvinylation of a vinyl ester with adipic acid. Understanding the mechanisms of these reactions at a molecular level requires the characterization of the transition states (TS) involved.

In the acid-catalyzed esterification of adipic acid with a vinyl source, computational models can identify the structures and energies of the transition states for the addition of the alcohol to the protonated carboxylic acid and the subsequent elimination of water. For transvinylation reactions, which often involve transition metal catalysts, computational studies can elucidate the coordination of the reactants to the metal center and the energetics of the vinyl group transfer. diva-portal.orgresearchgate.netacs.org The characterization of these transition states is crucial for predicting reaction rates and understanding catalyst activity. acs.org

By mapping out the potential energy surface for the reaction, computational chemistry can elucidate the entire reaction pathway, from reactants to products, including any intermediates and transition states. researchgate.netjournalajocs.com This provides a detailed energy profile of the reaction, highlighting the activation energies for each step.

For the synthesis of vinyl hydrogen adipate, computational modeling can compare the feasibility of different synthetic routes, for instance, by comparing the energy barriers for direct esterification versus transvinylation under various catalytic conditions. researchgate.nettandfonline.com This information can be invaluable for optimizing reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations of Polymeric Systems

While quantum chemical calculations are ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems, such as polymers derived from vinyl hydrogen adipate. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the macroscopic properties of materials based on their microscopic behavior. mdpi.com

If vinyl hydrogen adipate were to be polymerized, the resulting poly(vinyl hydrogen adipate) would have pendant carboxylic acid groups along its chain. MD simulations could be used to predict a range of important properties for this hypothetical polymer. For example, simulations could model the glass transition temperature (Tg), mechanical properties such as Young's modulus, and the diffusion of small molecules within the polymer matrix. researchgate.net The presence of the carboxylic acid groups would likely lead to significant hydrogen bonding, which would strongly influence the polymer's properties. MD simulations are particularly well-suited to studying the effects of such non-covalent interactions. nih.gov

Table 3: Potential Applications of MD Simulations for Poly(vinyl hydrogen adipate)

| Property of Interest | Simulation Approach | Predicted Outcome |

| Glass Transition Temperature (Tg) | Cooling simulations of the polymer melt | Understanding the material's operating temperature range |

| Mechanical Properties | Deformation simulations of the polymer bulk | Prediction of stiffness, strength, and elasticity |

| Swelling Behavior | Simulations of the polymer in a solvent | Insight into the polymer's interaction with different liquids |

| Ion Conductivity | Simulations with added ions and an electric field | Assessment of potential for use in battery electrolytes |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of vinyl hydrogen adipate, featuring a vinyl ester group at one end and a carboxylic acid group at the other, dictates a rich landscape of intermolecular interactions. These non-covalent forces, particularly hydrogen bonding, are critical in determining the physical state of the monomer, its solvation characteristics, and the supramolecular architecture in the solid state.

Computational studies on analogous molecules provide significant insight. Density Functional Theory (DFT) analyses of adipic acid, the dicarboxylic acid corresponding to the "adipate" portion of the molecule, have detailed the critical role of hydrogen bonding. researchgate.net These studies show that the vibrational frequencies of the O-H and C=O groups are strongly influenced by hydrogen bonding within the carboxylic acid dimer structures. researchgate.net Quantum theoretical models developed for cyclic dimers of carboxylic acids, such as adipic acid in its crystalline state, successfully interpret the infrared (IR) spectra by accounting for the dynamics of the hydrogen bonds, including effects like Fermi resonances and resonant exchange between the excited states of the two interacting moieties. aip.org

Furthermore, DFT simulations of adipic acid have quantified the stabilization energies arising from various intermolecular interactions. These include strong hydrogen bonds involving the carboxylic acid groups and weaker C-H···O interactions involving the methylene (B1212753) groups of the alkyl chain. researchgate.net The interplay of these forces governs the crystal morphology, with simulations of the crystal-solution interface for adipic acid revealing that the dominant faces are those where the hydrogen-bonding carboxylic acid groups are exposed. acs.org

On the other end of the molecule, the vinyl ester group also participates in intermolecular interactions. Molecular dynamics (MD) simulations of vinyl ester resin precursors have been used to study their interactions with various surfaces and monomers. researchgate.net These simulations highlight the importance of physical forces, such as van der Waals and π-π interactions, in the organization of the molecules at interfaces. researchgate.net Computational studies on reactions involving vinyl carboxylates further underscore the role of the carboxylate moiety in directing chemical transformations through chelation and C-H activation, demonstrating its capacity for specific, strong interactions. scispace.comresearchgate.net

| Interaction Type | Participating Groups in Vinyl Hydrogen Adipate | Typical Strength (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding (O-H···O=C) | Carboxylic acid - Carboxylic acid (dimer) | 5 - 10 | Primary interaction; dictates dimer formation and crystal packing. researchgate.net |

| Hydrogen Bonding (C-H···O) | Alkyl chain C-H - Carbonyl oxygen | 0.5 - 2.5 | Contributes to crystal packing and conformational stability. researchgate.net |

| Dipole-Dipole | Ester group - Ester group | 1 - 3 | Influences local ordering and bulk liquid properties. |

| van der Waals (London Dispersion) | Vinyl group, alkyl chain | Variable (increases with chain length) | Contributes to overall cohesion in the condensed phase. researchgate.net |

Polymer Chain Dynamics and Conformational Behavior